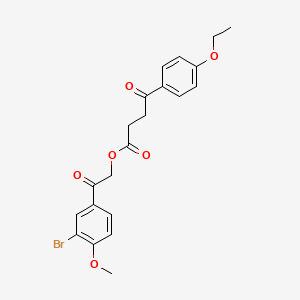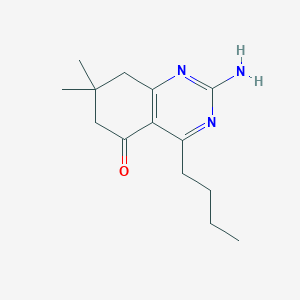![molecular formula C20H20N2O3 B4922888 N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine, also known as NBMI, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chelating agents, which are molecules that can bind to metal ions and remove them from the body.
Aplicaciones Científicas De Investigación
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have chelating properties for a wide range of metal ions, including mercury, lead, and cadmium. Therefore, it has been proposed as a potential treatment for heavy metal toxicity.
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine involves the formation of stable complexes with metal ions, which can then be excreted from the body. Additionally, N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine is its ability to chelate a wide range of metal ions, making it a potentially useful tool in the study of metal toxicity. However, one limitation is that it can also chelate essential metals, such as zinc and iron, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine. One area of research is the development of more selective chelating agents that can target specific metal ions without affecting essential metals. Additionally, the potential use of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine in the treatment of neurodegenerative diseases and cardiovascular disease requires further investigation. Finally, the use of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine in combination with other therapies, such as antioxidants and anti-inflammatory agents, may have synergistic effects that could enhance its therapeutic potential.
Conclusion:
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine is a compound with significant potential for therapeutic applications in various diseases. Its chelating properties and neuroprotective effects make it a promising candidate for the treatment of heavy metal toxicity and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine involves a multi-step process that starts with the reaction between 2-nitrobenzaldehyde and furfural, followed by the reduction of the resulting compound to form 5-(2-nitrophenyl)-2-furfuryl alcohol. The final step involves the reaction between the alcohol and N-benzyl-ethylenediamine to form N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine.
Propiedades
IUPAC Name |
N-benzyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-21(14-16-8-4-3-5-9-16)15-17-12-13-20(25-17)18-10-6-7-11-19(18)22(23)24/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZHNZNCQWAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)
![2-[(2-chlorobenzyl)oxy]-1-naphthonitrile](/img/structure/B4922817.png)

![ethyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4922826.png)
![methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4922832.png)
![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4922833.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)